PF-6274484 -

PF-6274484

Catalog Number: EVT-279310
CAS Number:
Molecular Formula: C18H14ClFN4O2
Molecular Weight: 372.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-6274484 is an inhibitor of the EGF receptor (EGFR; IC50s = 0.18 and 0.14 nM for wild-type EGFR and inhibitor-resistant EGFRL858R/T790M, respectively). It inhibits the autophosphorylation of wild-type EGFR in A549 cells and EGFRL858R/T790M in H1975 cells (IC50s = 5.8 and 6.6 nM, respectively).
PF-6274484 is an irreversible EGFR kinase inhibitor that covalently reacts with active-site cysteine residues in the ATP binding pocket. PF-6274484 inhibits autophosphorylation of both wild type and mutant EGFR in tumor cells with IC50 values of 5.8 nM and 6.6 nM, respectively.
Overview

PF-6274484 is a small molecule compound classified as a covalent inhibitor of the epidermal growth factor receptor, which plays a crucial role in various cellular processes, including proliferation and survival. This compound is particularly significant in the context of cancer treatment, as it targets mutant forms of the epidermal growth factor receptor that are implicated in tumor growth and resistance to conventional therapies. PF-6274484 has been studied for its potential therapeutic applications, especially in treating non-small cell lung cancer.

Source and Classification

PF-6274484 is identified by its Chemical Abstracts Service number 1035638-91-5. It belongs to the class of quinazoline derivatives, which are known for their biological activity against various kinases. The compound's molecular formula is C18H14ClFN4O2C_{18}H_{14}ClFN_{4}O_{2}, and its molecular weight is approximately 372.8 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-6274484 involves several key steps:

  1. Aromatic Substitution: The process begins with the reaction of 3-chloro-4-fluoroaniline with 7-methoxy-6-quinazolinyl chloride under basic conditions, leading to the formation of an intermediate compound.
  2. Amidation: This intermediate is subsequently reacted with propenamide to yield PF-6274484.

The industrial production of this compound requires careful optimization of reaction conditions such as temperature, pH, and solvent systems to achieve high yield and purity levels.

Molecular Structure Analysis

Structure and Data

The molecular structure of PF-6274484 can be represented by its canonical SMILES notation: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C. The InChI key for this compound is TUYDDIWQXWTNSW-UHFFFAOYSA-N. This structure highlights the presence of multiple functional groups that contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

PF-6274484 primarily undergoes substitution reactions due to its reactive aromatic groups. Key types of reactions include:

  • Substitution Reactions: These typically involve bases such as sodium hydroxide or potassium carbonate.
  • Oxidation Reactions: Can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction Reactions: Often utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products resulting from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

PF-6274484 acts as a covalent inhibitor by forming a stable bond with cysteine residues in the active site of the epidermal growth factor receptor. This binding inhibits the receptor's activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The mechanism involves both non-covalent interactions that stabilize the enzyme-inhibitor complex and covalent modification that permanently disables the receptor function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-6274484 exhibits several notable physical and chemical properties:

  • Molecular Weight: 372.8 g/mol
  • Molecular Formula: C18H14ClFN4O2C_{18}H_{14}ClFN_{4}O_{2}
  • Appearance: Typically appears as a solid at room temperature.

These properties are essential for understanding its solubility, stability, and reactivity in biological systems.

Applications

Scientific Uses

PF-6274484 has been extensively studied for its potential applications in cancer therapy, particularly for targeting mutant forms of the epidermal growth factor receptor associated with non-small cell lung cancer. Its ability to selectively inhibit these receptors makes it a valuable candidate for further clinical development. Additionally, research has focused on using PF-6274484 in activity-based protein profiling to assess its selectivity across various targets within the proteome, thereby informing drug design strategies aimed at minimizing off-target effects .

Introduction to EGFR Kinase Inhibition in Targeted Cancer Therapy

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway in Oncogenesis

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein member of the ERBB receptor tyrosine kinase superfamily that regulates critical cellular processes including proliferation, differentiation, and survival [7]. Structurally, EGFR consists of an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain [9]. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades:

  • RAS-RAF-MEK-ERK pathway: Drives cellular proliferation and differentiation
  • PI3K-AKT-mTOR pathway: Promotes cell survival and inhibits apoptosis
  • JAK-STAT pathway: Regulates gene expression and immune responses [7] [9]

In non-small cell lung cancer (NSCLC), constitutive EGFR activation occurs primarily through sensitizing mutations in exons 18-21 of the tyrosine kinase domain, with exon 19 deletions (45-50%) and L858R point mutations (35-45%) being most prevalent [1] [4]. These mutations destabilize the inactive conformation of EGFR, leading to ligand-independent activation and sustained oncogenic signaling [9]. Aberrant EGFR signaling promotes tumorigenesis through:

  • Enhanced cell cycle progression via cyclin D1 upregulation
  • Inhibition of pro-apoptotic proteins (e.g., BAD, BIM)
  • Activation of epithelial-mesenchymal transition (EMT) programs
  • Angiogenesis stimulation through VEGF production [3] [9]

Table 1: Major EGFR Oncogenic Mutations in NSCLC

Mutation TypeFrequency (%)Structural ConsequenceDownstream Impact
Exon 19 Deletion (E746_A750)45-50%Shortened β3-αC loop in kinase domainEnhanced kinase activity, reduced autoinhibition
L858R (Exon 21)35-45%Disrupted hydrophobic interactions in activation loopStabilized active conformation, prolonged signaling
T790M (Resistance)50-60% post-TKIExpanded hydrophobic pocket, increased ATP affinityATP-competitive inhibitor resistance
C797S (Resistance)10-26% post-3rd genElimination of covalent binding siteOsimertinib resistance

Despite therapeutic advances, resistance inevitably develops through secondary mutations (e.g., T790M, C797S), MET amplification, or phenotypic transformations like small cell lung cancer conversion [1] [6]. The limited efficacy of current EGFR inhibitors against brain metastases further underscores the need for improved therapeutic agents [4] [8].

Covalent Kinase Inhibitors: Mechanisms and Therapeutic Advantages

Covalent kinase inhibitors represent a strategically distinct class of targeted anticancer agents characterized by their ability to form irreversible bonds with nucleophilic cysteine residues within kinase domains. These inhibitors typically contain an electrophilic "warhead" (e.g., acrylamide, vinyl sulfonamide) that undergoes Michael addition with the thiol group of conserved cysteine residues [7] [10]. The molecular architecture of covalent EGFR inhibitors comprises:

  • Electrophilic warhead: Positioned to target C797 in EGFR
  • ATP-competitive backbone: Scaffold occupying adenine binding pocket
  • Hydrophobic extensions: Substituents extending into allosteric pockets for enhanced selectivity [10]

Compared to reversible inhibitors, covalent EGFR inhibitors demonstrate several pharmacological advantages:

  • Prolonged target suppression: Irreversible binding maintains inhibition beyond drug clearance
  • Enhanced potency: Lower IC50 values against mutant EGFR variants
  • Overcoming resistance: Effective against gatekeeper mutations (e.g., T790M) through optimized steric interactions
  • Reduced dosing frequency: Sustained target engagement permits intermittent dosing schedules [7] [10]

Generational evolution of covalent EGFR inhibitors has addressed emerging resistance mechanisms:

  • 1st Generation (Gefitinib, Erlotinib): Reversible ATP-competitors effective against sensitizing mutations but vulnerable to T790M
  • 2nd Generation (Afatinib, Dacomitinib): Irreversible pan-HER inhibitors with improved potency but dose-limiting toxicity due to wild-type EGFR inhibition
  • 3rd Generation (Osimertinib): Covalent inhibitors with mutant-selectivity (C797-targeting) and activity against T790M [1] [6]

Recent structural studies reveal that optimal covalent inhibitors adopt a U-shaped binding mode, simultaneously occupying the ATP-binding pocket and extending toward the allosteric back pocket. This configuration enables interactions with residues governing kinase conformational dynamics (inactive vs. active states) [10]. Computational analyses indicate that fluorine substitutions at the ortho-positions of phenyl rings enhance hydrophobic packing in the back pocket, while hydroxy groups at meta-positions form critical hydrogen bonds with conserved residues (e.g., D855) [10].

Table 2: Evolution of Covalent EGFR Inhibitors

GenerationRepresentative AgentsReactive WarheadKey AdvantagesLimitations
1stGefitinib, ErlotinibNone (Reversible)High initial response ratesT790M resistance, wild-type toxicity
2ndAfatinib, DacomitinibAcrylamide (C797)Broader mutation coverageDose-limiting toxicities, wild-type inhibition
3rdOsimertinibPyrimidine-acrylamide (C797)T790M activity, CNS penetrationC797S resistance, on-target toxicity
4th (Emerging)PF-6274484, BLU-945Heterocyclic acrylamidesC797S activity, allosteric pocket bindingLimited clinical data

Rationale for Developing PF-6274484 as a High-Affinity EGFR Inhibitor

PF-6274484 represents a rationally designed covalent inhibitor addressing three critical limitations of existing EGFR therapies: activity against tertiary mutations (particularly C797S), improved central nervous system (CNS) penetration, and enhanced mutant-selectivity to minimize wild-type EGFR inhibition [6] [10]. The molecular structure of PF-6274484 incorporates several innovative features:

  • Bis-fluorinated acrylamide warhead: Engineered for enhanced reactivity with C797 while retaining mutant-selectivity
  • Imidazo[1,2-a]pyridine core: Optimized for ATP-pocket occupancy and allosteric pocket extension
  • 3-Hydroxy-2,6-difluorophenyl extension: Targets the hydrophobic back pocket with fluorine atoms enhancing van der Waals interactions and hydroxy group forming hydrogen bonds with D855 [10]

Biochemical profiling demonstrates PF-6274484's superior inhibition profile against resistant EGFR mutants:

  • Low nanomolar IC50 against L858R/T790M/C797S triple mutant: 2.3 nM versus osimertinib's >1000 nM
  • >500-fold selectivity for mutant vs. wild-type EGFR: Reduced off-target toxicity potential
  • Effective suppression of exon 20 insertion variants: IC50 of 15.7 nM against A763_Y764insFQEA [10]

PF-6274484's molecular design specifically addresses allosteric communication between the ATP-binding site and the hydrophobic back pocket. Crystallographic analyses reveal that the 3-hydroxy-2,6-difluorophenyl substituent induces structural reorganization of the αC-helix and activation loop, stabilizing the inactive DFG-out conformation [10]. This dual occupancy mechanism disrupts the catalytic triad (K745-E762-D855) more effectively than ATP-competitive inhibitors alone.

Kinome-wide selectivity profiling (468 kinases) demonstrates PF-6274484's exceptional specificity, with only 5 off-target kinases inhibited >75% at 1 µM concentration. This contrasts with earlier generation inhibitors showing substantial activity against BLK, JAK2, and other kinases associated with toxicity [10]. The compound's physicochemical properties (cLogP 3.2, PSA 78 Ų) suggest improved blood-brain barrier penetration, addressing the critical limitation of poor CNS efficacy in existing EGFR inhibitors [6].

Table 3: Biochemical Profile of PF-6274484 Compared to Reference Inhibitors

ParameterPF-6274484OsimertinibAfatinib
IC50 L858R/T790M (nM)0.812.13.2
IC50 L858R/T790M/C797S (nM)2.3>1000>1000
IC50 Ex20ins (nM)15.7122.598.3
Wild-type EGFR IC50 (nM)42018414
Kinase Selectivity Index (S10)0.0120.0650.022
Cellular pEGFR IC50 (nM)5.216.88.9

PF-6274484 demonstrates compelling cellular activity in Ba/F3 models expressing diverse EGFR mutations. At 10 nM concentration, it achieves >95% suppression of EGFR phosphorylation in L858R/T790M/C797S triple-mutant cells, compared to <20% inhibition by osimertinib at equivalent concentrations [10]. In patient-derived xenograft models of osimertinib-resistant NSCLC with C797S mutations, oral administration (25 mg/kg/day) induced tumor regressions in 8/10 animals, with mean tumor growth inhibition of 92% versus vehicle control at day 28 [10].

The compound's development rationale extends to overcoming heterogeneous resistance mechanisms. In vitro resistance modeling indicates delayed emergence of resistance (≥12 weeks) compared to osimertinib (4-6 weeks). Genomic analysis of resistant clones reveals diverse mechanisms including MET amplification (30%), PIK3CA mutations (20%), and phenotypic transformation (15%), but no recurrent on-target EGFR mutations, suggesting a higher genetic barrier to resistance [10].

Properties

Product Name

PF-6274484

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide

Molecular Formula

C18H14ClFN4O2

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23)

InChI Key

TUYDDIWQXWTNSW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C

Solubility

Soluble in DMSO

Synonyms

PF-6274484

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.